molecular formula C18H24N2O B2488815 4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 2097924-11-1

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2488815
CAS No.: 2097924-11-1
M. Wt: 284.403
InChI Key: UKTNCGXUTBWYDZ-UHFFFAOYSA-N
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Description

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in the presence of piperidine or sodium hydroxide can yield intermediate compounds that are further processed to obtain the target molecule . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to activate signaling pathways like NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression . The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular function.

Comparison with Similar Compounds

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

    Matrine: A piperidine alkaloid with antiproliferative and antimetastatic effects.

    Berberine: A piperidine alkaloid with antimicrobial and anticancer properties

Properties

IUPAC Name

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-12-4-7-15-5-2-1-3-6-15)20-13-10-17(11-14-20)16-8-9-16/h1-3,5-6H,4,7-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTNCGXUTBWYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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